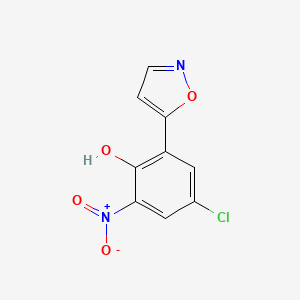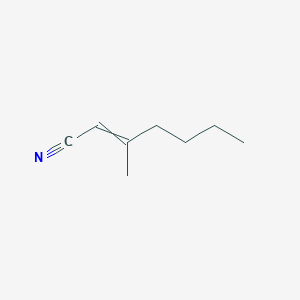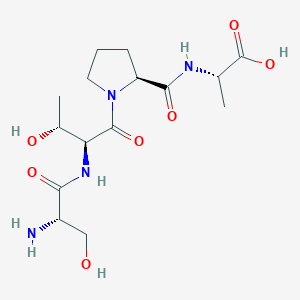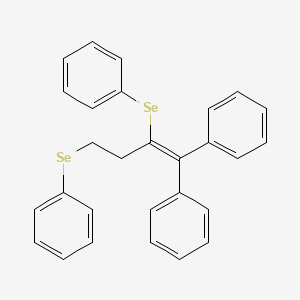
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a butenyl framework with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene typically involves the reaction of diphenylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium, which is known to play a role in reducing oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Mécanisme D'action
The mechanism of action of (1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenylbutadiyne: A compound with a similar butadiyne framework but without selenium atoms.
Diphenylacetylene: A simpler compound with a diphenylacetylene structure, lacking the selenium atoms.
Uniqueness
(1,1-Diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
835903-35-0 |
|---|---|
Formule moléculaire |
C28H24Se2 |
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
(1,1-diphenyl-4-phenylselanylbut-1-en-2-yl)selanylbenzene |
InChI |
InChI=1S/C28H24Se2/c1-5-13-23(14-6-1)28(24-15-7-2-8-16-24)27(30-26-19-11-4-12-20-26)21-22-29-25-17-9-3-10-18-25/h1-20H,21-22H2 |
Clé InChI |
AVUNEVXLJKXFIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CC[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
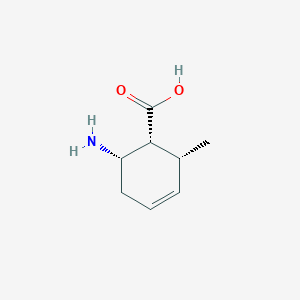
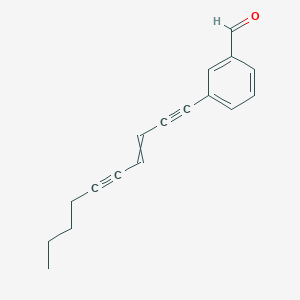
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
